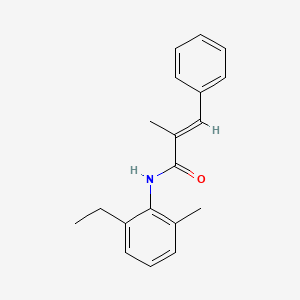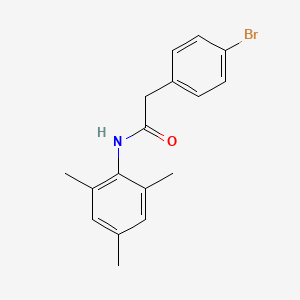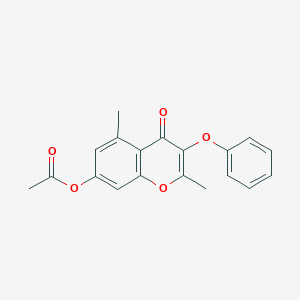
(3,5-dimethylphenyl)(3-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylphenyl)(3-methoxybenzyl)amine, also known as DMMA, is a chemical compound that has been gaining attention in the scientific research community for its potential applications in various fields. DMMA is a tertiary amine that has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of (3,5-dimethylphenyl)(3-methoxybenzyl)amine varies depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to modulate neurotransmitter levels in the brain by acting as a serotonin and dopamine receptor agonist.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of weeds by disrupting the cell membranes of plant cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have various biochemical and physiological effects depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to increase serotonin and dopamine levels in the brain, leading to its potential use as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to have antitumor activity by inhibiting the growth of cancer cells.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to disrupt the cell membranes of plant cells, leading to the inhibition of weed growth. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has several advantages for lab experiments, including its unique chemical structure that makes it a promising candidate for use in various fields such as pharmaceuticals, agrochemicals, and materials science. (3,5-dimethylphenyl)(3-methoxybenzyl)amine is also relatively easy to synthesize and has been shown to have potent activity in various assays.
However, (3,5-dimethylphenyl)(3-methoxybenzyl)amine also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of (3,5-dimethylphenyl)(3-methoxybenzyl)amine. In pharmaceuticals, further research is needed to fully understand its potential as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease.
In agrochemicals, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine and to fully understand its mechanism of action as a herbicide, insecticide, and fungicide. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a natural alternative to synthetic pesticides.
In materials science, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers and to fully understand their properties and potential applications. (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers may have potential as high-performance materials for use in various industries such as aerospace and automotive.
Métodos De Síntesis
The synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine involves the reaction of 3,5-dimethylphenyl magnesium bromide with 3-methoxybenzyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Grignard reaction and a palladium-catalyzed cross-coupling reaction. The yield of (3,5-dimethylphenyl)(3-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have antitumor activity by inhibiting the growth of cancer cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential antidepressant and antipsychotic agent due to its ability to modulate neurotransmitter levels in the brain.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have herbicidal activity by inhibiting the growth of weeds. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential insecticide and fungicide due to its ability to disrupt insect and fungal cell membranes.
In materials science, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied as a potential monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOCBJWMPINAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3,5-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)



![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)